Tributylphosphine sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

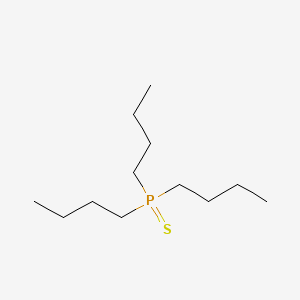

Structure

3D Structure

Properties

IUPAC Name |

tributyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVPFGDPYSIWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=S)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184854 | |

| Record name | Tributylphosphine sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3084-50-2 | |

| Record name | Tributylphosphine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylphosphine sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylphosphine sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylphosphine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLPHOSPHINE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/648710D4LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role of Tributylphosphine Sulfide in Modern Chemistry

An In-depth Technical Guide to Tributylphosphine Sulfide: Properties, Synthesis, and Applications

This compound (C₁₂H₂₇PS) is an organophosphorus compound featuring a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butyl groups.[1] This structure bestows a unique combination of steric bulk from the butyl chains and electronic properties from the phosphine sulfide moiety, making it a valuable molecule in synthetic and materials chemistry.[2] While its cousin, triphenylphosphine sulfide, is a well-known crystalline solid, this compound is typically a colorless to yellow liquid, a physical state that offers distinct advantages in certain applications.[1]

This guide provides an in-depth exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, and key applications, with a focus on the practical insights and causal reasoning that underpin its use in the laboratory.

Molecular Structure and Core Physicochemical Properties

The foundation of this compound's reactivity lies in its molecular architecture. The phosphorus-sulfur bond has significant double bond character, and the surrounding butyl groups create a sterically hindered yet conformationally flexible environment.[2] These features dictate its physical state, solubility, and thermal stability.

Structural Representation

The three-dimensional arrangement of the butyl groups around the P=S core is critical to its function, particularly in coordination chemistry where steric hindrance plays a key role.

Caption: Molecular structure of this compound.

Key Physical Properties

The physical properties are summarized below. Its liquid state and moderate solubility in common organic solvents make it a convenient reagent to handle and dispense, in contrast to solid phosphine sulfides.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇PS | [2][3] |

| Molecular Weight | 234.38 g/mol | [2][3] |

| Physical State | Liquid | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 129–130 °C (at 0.5 Torr) | [2] |

| Density | ~0.906 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

| Refractive Index | ~1.467 | [2] |

Synthesis and Chemical Reactivity

Understanding the synthesis and fundamental reactions of this compound is crucial for its effective application.

Synthesis: A Classic Phosphine Oxidation

The most common and efficient synthesis of this compound involves the direct reaction of tributylphosphine (PBu₃) with elemental sulfur (S₈).[2] This reaction is an oxidation of the phosphorus(III) center to phosphorus(V).

Causality: The lone pair of electrons on the phosphorus atom in tributylphosphine is highly nucleophilic and readily attacks the electrophilic sulfur atoms in the S₈ ring. This initiates a ring-opening cascade that ultimately results in the formation of the thermodynamically stable P=S double bond. The reaction is typically exothermic. While protocols for the analogous synthesis of solid triphenylphosphine sulfide often involve heating, the reaction with the liquid tributylphosphine can proceed rapidly at room temperature once initiated.[4][5]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for phosphine sulfidation.[5][6] Safety Note: Tributylphosphine is pyrophoric and has a nauseating odor; it must be handled under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is free of oxygen and moisture.

-

Reagent Preparation: Dissolve tributylphosphine (1.0 eq) in a suitable anhydrous organic solvent (e.g., toluene or THF) in the flask.

-

Sulfur Addition: In a separate flask, dissolve elemental sulfur (1.05 eq) in the same solvent with gentle warming if necessary. Allow the solution to cool to room temperature.

-

Reaction: Slowly add the sulfur solution to the stirred tributylphosphine solution via the dropping funnel at room temperature. An exothermic reaction will be observed. Control the addition rate to maintain a moderate reaction temperature.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Monitoring (Self-Validation): The reaction can be monitored by ³¹P NMR spectroscopy. The signal for tributylphosphine (approx. -32 ppm) will disappear, and a new signal for this compound (approx. +45 ppm) will appear.

-

Workup: The solvent can be removed under reduced pressure to yield the crude this compound. For most applications, the product is of sufficient purity. If necessary, it can be purified by vacuum distillation.

Core Reactivity

The chemical behavior of this compound is dominated by the P=S bond and the properties of the sulfur atom.

-

Ligand in Coordination Chemistry: The sulfur atom possesses lone pairs of electrons and is weakly nucleophilic, allowing it to act as a Lewis base and coordinate to transition metals.[1][2] This property is exploited in catalysis and materials science to stabilize metal centers, particularly in low-valent states, which can enhance reactivity in processes like cross-coupling reactions.[2]

-

Precursor to Tributylphosphine: The P=S bond is robust but can be cleaved by strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) can reduce this compound back to tributylphosphine (PBu₃).[2] This makes the sulfide a useful air-stable precursor or protected form of the highly air-sensitive PBu₃.[2][7]

-

Sulfur Transfer Reagent: In specific organic reactions, it can act as a sulfur transfer agent, analogous to the well-documented reactivity of triphenylphosphine sulfide in converting epoxides to episulfides.[8]

Caption: Key chemical transformations of this compound.

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several areas relevant to drug discovery and materials science.

-

Homogeneous Catalysis: As a ligand, it can be used to modulate the electronic and steric properties of metal catalysts. Its steric bulk can influence selectivity in catalytic cycles, while its ability to stabilize reactive metal centers is crucial for catalyst longevity and efficiency.[2]

-

Organic Synthesis: It serves as a stable, easy-to-handle precursor for generating the powerful nucleophile and ligand, tributylphosphine, in situ. This avoids the hazards associated with storing and handling the pyrophoric PBu₃.[2][7]

-

Materials Science: Analogous sulfur-containing organophosphorus compounds are effective chelating agents for heavy metals.[2] This suggests applications in purification processes or the synthesis of metal-organic frameworks.

-

Potential in Pharmaceutical Chemistry: While direct biological applications are not widely documented, its role as a reagent and ligand in the synthesis of complex organic molecules is highly relevant to drug development.[2] Many modern pharmaceuticals are constructed using metal-catalyzed reactions where phosphine ligands are essential.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

| Technique | Characteristic Features | Source(s) |

| ³¹P NMR | A single resonance typically observed around +45 to +50 ppm . This is a significant downfield shift from the starting tributylphosphine (approx. -32 ppm), providing a clear diagnostic marker for the reaction's progress and product purity. | [3] |

| ¹³C NMR | Shows characteristic signals for the four distinct carbon atoms of the butyl chains, often with observable phosphorus-carbon coupling (J-coupling). | [3] |

| ¹H NMR | A complex multiplet pattern corresponding to the 27 protons of the three butyl groups. | [3] |

| Mass Spec. | The molecular ion peak (M+) at m/z = 234.157 is expected, along with characteristic fragmentation patterns involving the loss of butyl groups. | [3] |

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. While this compound is significantly less hazardous than its precursor, proper handling is still required.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[9][10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[11]

-

Toxicity: It is recognized for its potential toxicity and should be handled with care.[1] Specific toxicological data is limited, but compounds in this class can be irritants.

Conclusion

This compound is more than just an oxidized phosphine; it is a versatile chemical tool with distinct advantages. Its liquid form, air stability, and well-defined reactivity make it a valuable ligand, a safe precursor to tributylphosphine, and a useful reagent in its own right. For scientists in drug development and materials research, a thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in advancing their projects.

References

-

MDPI. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine . Clean Technologies, 2022. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76515, this compound . [Link]

-

ResearchGate. (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine . [Link]

-

Taylor & Francis Online. Triphenylphosphine sulfide – Knowledge and References . [Link]

-

Wikipedia. Triphenylphosphine sulfide . [Link]

-

Wikipedia. Tributylphosphine . [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19758, Phosphine sulfide, triphenyl- . [Link]

Sources

- 1. CAS 3084-50-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 3084-50-2 [smolecule.com]

- 3. This compound | C12H27PS | CID 76515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 8. Triphenylphosphine sulfide - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Tributylphosphine Sulfide: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling the Versatility of a Key Organophosphorus Reagent

Tributylphosphine sulfide, an organophosphorus compound holding a unique position in the chemist's toolkit, offers a distinct combination of reactivity and stability. As researchers and drug development professionals continually seek more efficient and selective synthetic methodologies, a deep understanding of pivotal reagents is paramount. This guide provides an in-depth exploration of this compound, moving beyond basic data to elucidate the causality behind its applications and to offer field-proven insights into its use. The presence of a phosphorus-sulfur double bond within a sterically accessible trialkylphosphine framework imparts a unique reactivity profile, making it a valuable asset in coordination chemistry and organic synthesis.[1] This document will serve as a comprehensive technical resource, detailing the molecular characteristics, synthesis, reactivity, and practical applications of this compound, with a focus on contexts relevant to pharmaceutical and materials science.

Core Molecular and Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. This compound is characterized by the molecular formula C₁₂H₂₇PS and a molecular weight of approximately 234.38 g/mol .[2][3][4][5] Its key identifiers and physicochemical properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇PS | [2][3][4] |

| Molecular Weight | 234.38 g/mol | [2][4][5] |

| CAS Number | 3084-50-2 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 111 °C @ 0.1 Torr; 129-130 °C @ 0.5 Torr | [3][5] |

| Density | ~1.0339 g/cm³ @ 24 °C | [3] |

| Solubility | Moderately soluble in organic solvents; Insoluble in water | |

| IUPAC Name | tributyl(sulfanylidene)-λ⁵-phosphane | [2] |

Synthesis and Mechanistic Insights: The Formation of the P=S Bond

The synthesis of phosphine sulfides is a fundamental transformation in organophosphorus chemistry. A common and efficient method involves the direct reaction of the corresponding tertiary phosphine with elemental sulfur.[1][6][7] This approach is attractive due to the ready availability and low cost of elemental sulfur, which is an abundant byproduct of the oil and gas industry.[1][7]

The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of tributylphosphine onto the octasulfur ring (S₈).[6][7] This initial attack leads to the formation of a zwitterionic intermediate. A subsequent cascade of intramolecular or intermolecular attacks by other phosphine molecules on the polysulfide chain ultimately results in the formation of eight equivalents of this compound.[6][7] The first step, the ring-opening of S₈, is often the rate-determining step and is facilitated by solvents that can solubilize both the phosphine and elemental sulfur.[6][7]

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of a Representative Phosphine Sulfide

The following protocol for the synthesis of triphenylphosphine sulfide is adapted from a peer-reviewed, high-yielding, and rapid procedure.[1][6][7] This method is illustrative of the general approach for synthesizing trialkylphosphine sulfides like this compound, with adjustments to purification likely required due to the liquid nature of the target compound.

Materials:

Procedure:

-

To a test tube, add triphenylphosphine (10 mmol) and elemental sulfur (10 mmol).[1][6][7]

-

Vigorously shake the reaction mixture using a vortex mixer or mechanical shaker at room temperature.[1][6][7]

-

Observe the dissolution of the solid reactants and a slight exotherm. The reaction is typically complete in under one minute.[6][7]

-

For triphenylphosphine sulfide, a white crystalline product precipitates out of the solution.[1][6][7] For the liquid this compound, the product would remain in solution.

-

If a precipitate forms, collect the solid by filtration and wash with cold methanol.[1][6][7] For a liquid product, the solvent would be removed under reduced pressure, and the resulting oil purified by column chromatography or distillation.

-

The purity of the product can be confirmed by ¹H, ³¹P, and ¹³C NMR spectroscopy and elemental analysis.[6][7]

Self-Validation: The significant downfield shift in the ³¹P NMR spectrum is a key indicator of the conversion of the phosphine to the corresponding sulfide.[6][7]

Applications in Advanced Synthesis and Drug Development

While specific, publicly documented examples of this compound in the synthesis of marketed drugs are scarce, its utility can be inferred from the well-established roles of its parent compound, tributylphosphine, and the broader class of phosphine sulfides in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Role as a Ligand in Catalysis

Caption: Generalized role of this compound as a ligand in catalysis.

Sulfur Transfer Reactions

One of the key applications of phosphine sulfides is in sulfur transfer reactions. The P=S bond can be cleaved under certain conditions, allowing the sulfur atom to be transferred to another molecule. A classic example is the quantitative transfer of sulfur from triphenylphosphine sulfide to tributylphosphine, which proceeds via a bimolecular mechanism. This reactivity can be harnessed in organic synthesis for the controlled introduction of sulfur into a target molecule.

Precursor to Other Organophosphorus Compounds

Safety and Handling: A Self-Validating Protocol

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is a skin irritant with moderate toxicity.[5] When heated to decomposition, it can emit toxic fumes of phosphorus and sulfur oxides.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate footwear are required.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry place away from strong oxidizing agents.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion: A Valuable Reagent for the Discerning Chemist

This compound is a versatile and valuable reagent for researchers and professionals in drug development and materials science. Its well-defined molecular and physicochemical properties, coupled with its straightforward synthesis and unique reactivity, make it a reliable tool in advanced organic synthesis. While its direct application in specific drug synthesis pathways may not always be publicly disclosed, its role as a stable precursor, a ligand in catalysis, and a sulfur transfer agent underscores its importance. By understanding the mechanistic principles behind its reactivity and adhering to rigorous safety protocols, scientists can effectively leverage this compound to achieve their synthetic goals.

References

-

Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). Clean Technologies. [Link]

-

(PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). ResearchGate. [Link]

-

(PDF) Triisopropylphosphine sulfide. (2001). ResearchGate. [Link]

-

This compound | C12H27PS | CID 76515. (n.d.). PubChem. [Link]

-

This compound. (n.d.). CAS Common Chemistry. [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2022). National Center for Biotechnology Information. [Link]

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A Study of the Kinetics of the Sulfur-Transfer Reaction between Triphenylphosphine Sulfide and Tributylphosphine. (1965). Oklahoma State University Library. [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]

-

Stereoselective synthesis, chemistry and antiviral evaluation of 1-(2,3-dideoxy-3-C-hydroxymethyl-beta-D-threo-pentofuranosyl)thymine derivatives. (1993). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H27PS | CID 76515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. strem.com [strem.com]

- 5. This compound | 3084-50-2 [chemicalbook.com]

- 6. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Mass spectrometry analysis of tributylphosphine sulfide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tributylphosphine Sulfide

Foreword

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and quantification. Its application spans numerous scientific disciplines, from pharmaceutical development to advanced materials science. This guide is dedicated to a specific, yet significant, organophosphorus compound: this compound (TBPS). While seemingly niche, TBPS and its analogues serve critical roles as reagents, ligands in catalysis, and precursors for nanomaterials.[1][2][3] Understanding its analytical signature is paramount for process monitoring, quality control, and metabolic investigation. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the mass spectrometric analysis of TBPS, moving beyond mere procedural steps to explain the fundamental causality behind each experimental choice.

Introduction to this compound (TBPS)

This compound (IUPAC name: tributyl(sulfanylidene)-λ5-phosphane) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butyl groups.[4] This structure imparts a unique combination of reactivity and stability, making it a valuable tool in synthetic chemistry.

Its primary applications include:

-

Nanomaterial Synthesis: TBPS is a key precursor for the synthesis of semiconductor nanocrystals, or quantum dots (QDs), where it serves as a sulfur source.[1][5]

-

Organic Synthesis & Catalysis: The compound is used as a reagent in various organic reactions and as a ligand in coordination chemistry to stabilize metal complexes used in catalysis.[2][3]

-

Pharmaceutical and Fine Chemical Synthesis: The broader family of organophosphorus compounds is integral to the synthesis of pharmaceutical intermediates and active compounds.[3][6][7]

A thorough understanding of its analytical behavior via mass spectrometry is essential for verifying its purity, identifying reaction byproducts, and quantifying its presence in complex matrices.

Physicochemical Properties of this compound

A successful mass spectrometry analysis begins with an understanding of the analyte's physical and chemical properties, which dictate the optimal analytical approach.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇PS | [4] |

| Molecular Weight | 234.38 g/mol | [4] |

| Monoisotopic Mass | 234.157109 Da | [4] |

| Physical State | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 129–130 °C (at 0.5 Torr) | [1][8] |

| Solubility | Moderately soluble in organic solvents; insoluble in water | [1][2] |

The compound's volatility and moderate polarity make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The Mass Spectrometry Workflow: A Conceptual Overview

The analysis of TBPS by mass spectrometry involves a series of sequential steps designed to isolate, ionize, separate, and detect the molecule and its fragments. Each stage must be optimized to ensure sensitivity, specificity, and reproducibility.

Caption: General workflow for the GC-MS analysis of this compound.

Ionization & Fragmentation: The Core of the Analysis

The heart of mass spectrometry lies in the ionization process and the subsequent fragmentation of the molecular ion. For a volatile, nonpolar compound like TBPS, Electron Ionization (EI) is the most effective and widely used technique.[9][10]

Why Electron Ionization (EI)?

EI is a "hard" ionization technique that bombards the analyte molecule with high-energy electrons (typically 70 eV).[9] This process is highly efficient at creating a positive radical ion, known as the molecular ion (M+•), by ejecting one of the molecule's electrons.[11] The key advantage of EI for structural elucidation is that the excess energy imparted to the molecular ion causes it to undergo predictable fragmentation. The resulting pattern of fragment ions is a unique "fingerprint" that allows for unambiguous identification of the compound.[11][12] While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are excellent for preserving the molecular ion, they provide less of the rich structural information that EI offers for small molecules.[13][14]

Predicted Fragmentation Pathway of this compound

Upon ionization by EI, the TBPS molecular ion ([C₁₂H₂₇PS]+•) with a mass-to-charge ratio (m/z) of 234 will be formed. This ion is unstable and will rapidly break apart through several characteristic pathways common to organophosphorus compounds and long-chain alkanes.[12][15]

The primary fragmentation mechanisms include:

-

Alpha-Cleavage: The most common pathway involves the homolytic cleavage of a carbon-carbon bond adjacent to the phosphorus atom, leading to the loss of an alkyl radical. For TBPS, this results in the loss of a propyl radical (•C₃H₇), leading to a prominent ion at m/z 191.

-

Beta-Cleavage (McLafferty-type Rearrangement): A hydrogen atom from a γ-carbon on one of the butyl chains can be transferred to the sulfur atom, followed by the cleavage of the α-β carbon bond. This results in the neutral loss of butene (C₄H₈) and the formation of a radical cation at m/z 178.

-

P-C Bond Cleavage: Direct cleavage of a phosphorus-carbon bond can occur, resulting in the loss of a butyl radical (•C₄H₉). This generates a stable phosphonium-like cation at m/z 177.

-

Consecutive Fragmentations: These primary fragment ions can themselves undergo further fragmentation, such as the sequential loss of ethene (C₂H₄) molecules from the remaining alkyl chains, creating a characteristic pattern of ions separated by 28 Da.

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Interpreting the Mass Spectrum: A Summary of Key Ions

The resulting mass spectrum is a plot of relative ion abundance versus m/z. For TBPS, the spectrum would be characterized by the following key ions, which are indispensable for its identification.

| Proposed Ion Fragment | Chemical Formula | Calculated m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₂H₂₇PS]+• | 234.16 | Direct ionization of the parent molecule |

| Fragment 1 | [C₈H₁₈PS]+ | 191.08 | Loss of a propyl radical (•C₃H₇) |

| Fragment 2 | [C₈H₂₀PS]+• | 178.10 | Neutral loss of butene (C₄H₈) |

| Fragment 3 | [C₈H₁₈PS]+ | 177.08 | Loss of a butyl radical (•C₄H₉) |

| Fragment 4 | [C₆H₁₄PS]+ | 149.05 | Loss of ethene (C₂H₄) from m/z 177 |

| Fragment 5 | [C₄H₁₀PS]+ | 121.02 | Loss of ethene (C₂H₄) from m/z 149 |

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the qualitative and quantitative analysis of TBPS using GC-MS. The protocol is designed to be self-validating, incorporating quality control checks and best practices.

Objective: To identify and quantify this compound in an organic solvent matrix.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[16]

-

Autosampler for precise and reproducible injections.

Materials:

-

This compound (TBPS) standard, min. 99% purity.[5]

-

High-purity solvent (e.g., Hexane or Ethyl Acetate, HPLC grade or higher).

-

Internal Standard (IS): Triphenylphosphine (TPP) or another suitable organophosphorus compound with a different retention time and mass spectrum.

-

Volumetric flasks and micropipettes.

Step-by-Step Methodology:

1. Standard and Sample Preparation: a. Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TBPS standard and dissolve in 10 mL of hexane in a volumetric flask. b. Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., TPP) in the same manner. c. Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the TBPS stock solution. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 20 µg/mL). d. Sample Preparation: Dilute the unknown sample to fall within the calibration range. Spike with the internal standard to the same concentration as the calibrators.

2. GC-MS Instrument Setup and Parameters: a. GC Column: Use a low- to mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS or equivalent).[16] b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Injection: 1 µL injection volume in splitless mode to maximize sensitivity. d. Inlet Temperature: 250 °C. e. Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and column to ensure good separation from any impurities or matrix components.) f. MS Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Ion Source Temperature: 230 °C. c. Acquisition Mode:

- Full Scan: For qualitative identification, scan a mass range of m/z 40-300 to capture the molecular ion and all relevant fragments.

- Selected Ion Monitoring (SIM): For high-sensitivity quantification, monitor characteristic, abundant ions for TBPS (e.g., m/z 177, 191) and the internal standard.[17] d. Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high concentration of solvent from saturating the detector.

4. Data Analysis: a. Identification: Confirm the identity of TBPS by matching its retention time and the fragmentation pattern in the acquired mass spectrum with that of a pure standard. b. Quantification:

- Generate a calibration curve by plotting the ratio of the peak area of the TBPS quantification ion (e.g., m/z 177) to the peak area of the internal standard quantification ion against the concentration of the calibration standards.

- Calculate the concentration of TBPS in the unknown sample using the area ratio from the sample and the linear regression equation from the calibration curve.

Conclusion

The mass spectrometric analysis of this compound, particularly via GC-EI-MS, is a robust, specific, and highly sensitive method. A deep understanding of the molecule's inherent physicochemical properties allows for the logical selection of analytical conditions. The predictable fragmentation pattern, characterized by the loss of alkyl radicals and neutral alkenes, provides a definitive fingerprint for its identification. By employing the detailed, self-validating protocol outlined in this guide, researchers and drug development professionals can confidently identify and quantify TBPS, ensuring the integrity of their synthetic processes and the quality of their final products. Mass spectrometry remains an indispensable tool in this endeavor, providing clarity at the molecular level.[18]

References

-

MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76515, this compound. Available at: [Link]

-

Srini Chem. Advantages of Tributylphosphine (CAS: 998-40-3). Available at: [Link]

-

Wikipedia. Triphenylphosphine sulfide. Available at: [Link]

-

Steen, H., & Mann, M. (2004). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Journal of the American Society for Mass Spectrometry, 15(6), 733-742. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Lesage, K. (2008). Quantitative Determination of Elemental Sulfur in Hydrocarbons, Soils, and Other Materials. Energy & Fuels, 22(5), 3010-3014. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

-

National Center for Biotechnology Information. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2018). Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Analytical Methods. Available at: [Link]

-

University of Leeds. Mass Spectrometry Ionisation Techniques. Available at: [Link]

-

Thermo Fisher Scientific. Analysis of Organophosphorus Compounds by GC/MS. Available at: [Link]

-

American Chemical Society Publications. (1995). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Environmental Science & Technology. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

CAS Common Chemistry. This compound. Available at: [Link]

-

University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

-

ResearchGate. (1995). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Available at: [Link]

-

American Chemical Society Publications. (1967). Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Journal of the American Chemical Society. Available at: [Link]

-

Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

-

American Chemical Society Publications. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

ResearchGate. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Available at: [Link]

-

ResearchGate. (2019). Ionization Techniques for Mass Spectral Analysis. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19758, Phosphine sulfide, triphenyl-. Available at: [Link]

-

NIST. Triphenylphosphine sulfide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

Sources

- 1. Buy this compound | 3084-50-2 [smolecule.com]

- 2. CAS 3084-50-2: this compound | CymitQuimica [cymitquimica.com]

- 3. srinichem.com [srinichem.com]

- 4. This compound | C12H27PS | CID 76515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. mdpi.com [mdpi.com]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. enovatia.com [enovatia.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. cromlab-instruments.es [cromlab-instruments.es]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety Guide to Tributylphosphine Sulfide

For the diligent researcher and scientist, the introduction of novel or less-common reagents is the frontier of discovery. Tributylphosphine sulfide (CAS No. 3084-50-2) is one such compound, finding utility as a ligand in coordination chemistry and catalysis.[1] However, its full toxicological profile remains largely uncharacterized, demanding a cautious and well-informed approach to its handling. This guide serves as a technical deep-dive into the known safety data and provides a framework for risk mitigation when comprehensive information is unavailable.

Compound Profile and Known Applications

This compound, with the chemical formula C₁₂H₂₇PS, is an organophosphorus compound.[2] It is typically a colorless to light yellow liquid with a characteristic odor.[1] Its primary utility in the laboratory stems from the phosphorus-sulfur bond, which allows it to act as a ligand for metal complexes, thereby facilitating various chemical reactions.[1] While structurally related to the more common tributylphosphine, its safety profile is not identical and should be considered distinctly.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3084-50-2 | [2] |

| Molecular Formula | C₁₂H₂₇PS | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Synonyms | Phosphine sulfide, tributyl-; Tributylphosphane Sulfide | [1] |

Hazard Identification and GHS Classification

Comprehensive toxicological data for this compound is limited. However, a Safety Data Sheet from Biosynth provides a GHS classification based on available information.[3] It is crucial to note the disclaimer that the toxicological properties of this material have not been thoroughly investigated.[3] Therefore, all handling procedures should reflect this uncertainty and err on the side of maximum caution.

Table 2: GHS Classification for this compound [3]

| Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation, Category 2 | H315: Causes skin irritation. | GHS07 | Warning |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation. | GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | GHS07 | Warning |

A Framework for Safe Handling: The Risk Assessment Workflow

Given the incomplete safety profile, a dynamic risk assessment is not just recommended, but essential. The following workflow provides a self-validating system for researchers to ensure that all potential hazards are considered and mitigated before any experiment begins.

Caption: Risk Assessment Workflow for Chemicals with Limited Safety Data.

Exposure Controls and Personal Protection

Based on the known hazards, the following controls are mandatory to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[3]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye irritation.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn when there is a risk of splashing.[4]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: In situations where a fume hood cannot be used or if there is a potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used, in accordance with institutional safety protocols.

Emergency Procedures: A Proactive Approach

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

-

Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: If the substance enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

A spill of this compound should be treated as a significant incident.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material into a sealable, labeled waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations for chemical waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Avoid using a direct stream of water, as it may spread the fire.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

-

Hazardous Combustion Products: Upon combustion, toxic fumes of phosphorus and sulfur oxides may be generated.

Handling and Storage Protocols

Proper handling and storage are fundamental to preventing accidents and ensuring the long-term stability of the reagent.

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[6]

-

Keep away from heat, sparks, and open flames.[5]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Conclusion

The responsible use of this compound in a research setting requires a comprehensive understanding of its known hazards and a profound respect for its unknown toxicological properties. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the systematic risk assessment framework outlined in this guide, researchers can mitigate the potential risks associated with this valuable compound. Continuous vigilance and a commitment to updating safety protocols as new information becomes available are paramount to ensuring a safe and productive research environment.

References

-

University of Georgia. Standard Operating Procedure for: Tributylphosphine. [Link]

-

Global Substance Registration System. This compound. [Link]

-

Chemical Emergency Medical Guidelines. Hydrogen sulfide (H2S). [Link]

-

GDS Corp. The Four Steps to Take in a Hydrogen Sulfide (H2S) Emergency. [Link]

-

AquaEnergy Expo Knowledge Hub. Golden Rules of Process Safety for: Hydrogen Sulfide. [Link]

-

Ontario.ca. 6-39 Hydrogen sulphide chemical suicides | Firefighter guidance notes. [Link]

-

National Wildfire Coordinating Group. Hydrogen Sulfide Gas (H²S). [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 3084-50-2 Name.... [Link]

Sources

An In-Depth Technical Guide to Tributylphosphine Sulfide: Synthesis, Reactivity, and Applications in Drug Development

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of sulfur atoms into molecular frameworks can profoundly influence their biological activity and physicochemical properties. Sulfur-containing heterocycles, for instance, are privileged scaffolds in a vast array of pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of tributylphosphine sulfide, a versatile organophosphorus reagent. While its direct inclusion in final drug structures is uncommon, its role as a potent sulfur transfer agent and a ligand in catalysis positions it as a valuable tool for researchers, scientists, and drug development professionals. This document will delve into the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the synthesis of biologically relevant molecules.

The IUPAC name for this compound is tributyl(sulfanylidene)-λ⁵-phosphane .

Core Properties and Identification

A thorough understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | tributyl(sulfanylidene)-λ⁵-phosphane | N/A |

| CAS Number | 3084-50-2 | N/A |

| Molecular Formula | C₁₂H₂₇PS | N/A |

| Molecular Weight | 234.38 g/mol | N/A |

| Appearance | Colorless to yellow liquid with a distinct odor | [3] |

| Solubility | Moderately soluble in organic solvents | [3] |

Synthesis of this compound: A Robust Protocol

The most common and efficient method for the synthesis of this compound is the direct reaction of tributylphosphine with elemental sulfur.[3] This reaction is analogous to the well-documented synthesis of triphenylphosphine sulfide and proceeds with high atom economy.[3][4]

Reaction Mechanism and Rationale

The synthesis is predicated on the nucleophilic attack of the phosphorus atom of tributylphosphine on the electrophilic elemental sulfur (S₈). The reaction is typically exothermic and proceeds rapidly. The choice of solvent is crucial; while the reaction can occur neat, the use of an inert solvent allows for better temperature control and facilitates handling.

Caption: Generalized reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of triphenylphosphine sulfide and is expected to provide high yields of the desired product.[4]

Materials:

-

Tributylphosphine (1 equivalent)

-

Elemental Sulfur (1 equivalent)

-

Anhydrous Toluene (or other inert solvent)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: Assemble the glassware and purge with an inert gas to prevent oxidation of the tributylphosphine.

-

Dissolution: Dissolve tributylphosphine in anhydrous toluene in the round-bottom flask.

-

Addition of Sulfur: To the stirred solution, add elemental sulfur portion-wise. An exothermic reaction is expected. Control the addition rate to maintain a manageable reaction temperature.

-

Reaction Completion: After the addition is complete, continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (the chemical shift will move downfield from the phosphine to the phosphine sulfide).[3]

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is often of high purity.

-

Purification (if necessary): If further purification is required, the product can be purified by column chromatography on silica gel.

Self-Validation: The purity of the final product can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry. The characteristic downfield shift in the ³¹P NMR spectrum is a key indicator of successful product formation.[3]

Reactivity and Applications in Organic Synthesis

The utility of this compound in drug development stems primarily from its role as a sulfur transfer reagent, particularly in the synthesis of thioamides from amides. Thioamides are crucial intermediates in the synthesis of a wide variety of sulfur-containing heterocycles, many of which exhibit significant biological activity.[5][6]

Thionation of Amides to Thioamides

The conversion of an amide to a thioamide is a fundamental transformation in medicinal chemistry. While Lawesson's reagent is a commonly employed thionating agent, trialkylphosphine sulfides offer a milder alternative in some cases.[5][7][8]

Caption: General workflow for the thionation of an amide using this compound.

The resulting thioamides can then be used as precursors for the synthesis of various heterocycles such as thiazoles, thiadiazoles, and thiophenes, which are prevalent in many FDA-approved drugs.[1][9]

Role in the Synthesis of Bioactive Heterocycles

The strategic introduction of sulfur into heterocyclic systems can modulate their pharmacological properties. While direct examples citing this compound in the synthesis of specific drug candidates are not prevalent in the literature, the importance of the thioamide functionality it generates is well-established. For instance, the thioamide group is a key synthon for constructing the thiazole ring, a core component of numerous anticancer and antimicrobial agents.

Application in Nanoparticle Synthesis for Drug Delivery

An emerging and highly relevant application of this compound in the context of drug development is its use as a sulfur source in the synthesis of metal sulfide nanoparticles. These nanoparticles are being extensively investigated as advanced drug delivery systems.

The controlled decomposition of this compound in the presence of metal precursors allows for the formation of highly monodisperse metal sulfide nanocrystals. These nanocrystals can be functionalized to encapsulate or be conjugated with therapeutic agents, enabling targeted delivery and controlled release, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. ijnrd.org [ijnrd.org]

- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. S-Heterocycle synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: The Use of Tributylphosphine Sulfide in Quantum Dot Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Sulfur Precursors in Quantum Dot Synthesis

The synthesis of high-quality semiconductor quantum dots (QDs) is a cornerstone of nanotechnology, with profound implications for fields ranging from biomedical imaging and diagnostics to optoelectronics. The optical and electronic properties of these nanocrystals are exquisitely dependent on their size, composition, and surface chemistry. A critical component in the synthesis of sulfide-based QDs (e.g., CdS, PbS, ZnS, InP/ZnS) is the sulfur precursor, which dictates the reaction kinetics, and ultimately, the quality of the resulting nanocrystals. While a variety of sulfur sources are available, including elemental sulfur, thiourea, and bis(trimethylsilyl) sulfide ((TMS)₂S), trialkylphosphine sulfides have emerged as a class of precursors offering enhanced control over the synthesis process. Among these, tributylphosphine sulfide (TBPS) presents a compelling option, influencing nucleation and growth to yield quantum dots with desirable characteristics.

This application note provides a detailed guide to the use of this compound in quantum dot synthesis. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the advantages of TBPS as a sulfur precursor, with a focus on producing high-quality nanocrystals for research and drug development applications.

The Mechanism and Advantages of this compound

This compound is a compound where a sulfur atom is coordinated to the phosphorus atom of tributylphosphine (TBP). In the context of quantum dot synthesis, TBPS serves as a soluble and reactive source of sulfur that can be introduced into the reaction mixture with high precision. The synthesis of TBPS itself is a straightforward reaction between elemental sulfur and tributylphosphine.

The primary role of TBPS in quantum dot synthesis is to deliver sulfur atoms for the formation of the metal sulfide nanocrystal lattice. This is typically achieved through a hot-injection method, where a solution containing TBPS is rapidly injected into a hot solution of a metal precursor. The high temperature triggers the thermal decomposition of TBPS, releasing reactive sulfur species that then react with the metal cations to initiate nucleation and subsequent growth of the quantum dots.

Caption: General workflow for quantum dot synthesis using TBPS.

The choice of the alkylphosphine in the trialkylphosphine sulfide precursor can significantly influence the reaction kinetics. The shorter butyl chains in tributylphosphine, as compared to the longer octyl chains in the more commonly used trioctylphosphine (TOP), result in less steric hindrance. This can lead to different reactivity and diffusion rates, offering a handle to tune the nucleation and growth phases of quantum dot formation.

A significant advantage of using TBPS is the ability to produce quantum dots with fewer surface defects. Studies comparing TBPS with elemental sulfur for the synthesis of CdS quantum dots have shown that TBPS-derived nanocrystals exhibit predominantly band-edge emission, indicating a lower density of trap states on the nanocrystal surface[1]. This is crucial for applications requiring high photoluminescence quantum yields, such as in fluorescence-based bioimaging and sensing.

Comparative Overview of Common Sulfur Precursors

The selection of a sulfur precursor is a critical decision in the design of a quantum dot synthesis protocol. The table below provides a comparative overview of TBPS and other commonly used sulfur sources.

| Precursor | Formula | Form | Reactivity | Key Advantages | Key Disadvantages |

| This compound | (C₄H₉)₃P=S | Solid | Moderate | Good control over kinetics, yields QDs with low surface defects | Air-sensitive, requires phosphine handling |

| Trioctylphosphine Sulfide | (C₈H₁₇)₃P=S | Waxy Solid/Liquid | Moderate | Widely used, good control over kinetics | Air-sensitive, requires phosphine handling, can be viscous |

| Elemental Sulfur | S₈ | Solid | Low | Inexpensive, air-stable | Poor solubility in many organic solvents, can lead to broader size distributions and surface defects[1] |

| Bis(trimethylsilyl) Sulfide | ((CH₃)₃Si)₂S | Liquid | High | Highly reactive, allows for lower synthesis temperatures | Extremely toxic, pyrophoric, moisture-sensitive, strong odor |

| Thiourea | CS(NH₂)₂ | Solid | Moderate | Inexpensive, air-stable | Can introduce impurities, reaction byproducts can be complex |

Experimental Protocols

The following protocols provide a starting point for the synthesis of quantum dots using this compound. It is important to note that all manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox) due to the air-sensitivity of the precursors.

Protocol 1: Synthesis of Cadmium Sulfide (CdS) Quantum Dots

This protocol is adapted from studies on the growth kinetics of CdS nanocrystals using TBPS and is designed to produce high-quality, luminescent quantum dots[1].

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Tributylphosphine (TBP)

-

Elemental sulfur (S)

-

Toluene

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Schlenk line or glovebox

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Condenser

Procedure:

1. Preparation of Cadmium Oleate Stock Solution: a. In a three-neck flask, combine CdO (e.g., 0.128 g, 1 mmol), oleic acid (e.g., 1.13 g, 4 mmol), and 1-octadecene (e.g., 20 mL). b. Heat the mixture to ~250 °C under argon flow with vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate. c. Cool the solution to the desired injection temperature (e.g., 200-240 °C).

2. Preparation of this compound (TBPS) Solution: a. In a separate vial inside a glovebox or under an inert atmosphere, dissolve elemental sulfur (e.g., 0.032 g, 1 mmol) in tributylphosphine (e.g., 1-2 mL). The reaction is exothermic and should proceed to completion to form a clear solution of TBPS in TBP. b. Dilute the TBPS/TBP solution with 1-octadecene (e.g., 8 mL).

3. Hot-Injection and Growth: a. Rapidly inject the TBPS solution into the hot cadmium oleate solution with vigorous stirring. b. The color of the solution will change rapidly, indicating the nucleation of CdS quantum dots. c. Allow the reaction to proceed at the injection temperature for a desired amount of time (e.g., 1-10 minutes) to control the final size of the quantum dots. A longer growth time will result in larger nanocrystals.

4. Quenching and Purification: a. Stop the reaction by removing the heating mantle and rapidly cooling the flask. b. Add toluene to the cooled solution to prevent precipitation. c. Precipitate the quantum dots by adding methanol and centrifuge the mixture. d. Discard the supernatant and re-disperse the quantum dot pellet in toluene. e. Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and ligands. f. Finally, disperse the purified CdS quantum dots in a suitable solvent like toluene for characterization and further use.

Caption: Workflow for the synthesis of CdS quantum dots using TBPS.

Protocol 2: General Considerations for Other Sulfide Quantum Dots (e.g., PbS, ZnS)

The general hot-injection methodology described for CdS can be adapted for the synthesis of other sulfide quantum dots. The key parameters to adjust are:

-

Metal Precursor: Use the appropriate metal precursor, such as lead oleate for PbS or zinc stearate for ZnS.

-

Injection and Growth Temperatures: The optimal temperatures for nucleation and growth will vary depending on the metal sulfide being synthesized. Lower temperatures are generally required for PbS compared to CdS and ZnS.

-

Ligand System: While oleic acid is a common ligand, other ligands such as stearic acid or phosphonic acids may be used to influence the size, shape, and surface chemistry of the quantum dots.

-

Precursor Ratios: The molar ratio of the metal precursor to TBPS can be varied to control the size and stoichiometry of the resulting nanocrystals.

For instance, in the synthesis of InP quantum dots, this compound has been used in conjunction with a phosphine precursor at temperatures around 300°C[2]. The reaction is observed to initiate within minutes of injection[2].

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| No reaction or very slow reaction | Injection temperature too low. | Increase the injection temperature in increments of 10°C. |

| Impure or degraded precursors. | Use freshly prepared or properly stored precursors. | |

| Broad size distribution (polydisperse sample) | Inefficient mixing during injection. | Ensure vigorous stirring during injection. |

| Temperature fluctuations during growth. | Use a reliable temperature controller and ensure good thermal contact. | |

| Ostwald ripening. | Shorten the growth time or lower the growth temperature. | |

| Low photoluminescence quantum yield | Surface defects. | Anneal the quantum dots at the growth temperature for a short period after injection. |

| Incomplete ligand passivation. | Consider adding a co-ligand or performing a ligand exchange post-synthesis. | |

| Precipitation of bulk material | Precursor concentration too high. | Decrease the concentration of the metal precursor and/or TBPS. |

| Injection rate too slow. | Ensure a rapid and single injection of the sulfur precursor. |

Conclusion

This compound is a valuable sulfur precursor for the synthesis of high-quality semiconductor quantum dots. Its moderate reactivity and ability to yield nanocrystals with low surface defect densities make it an attractive alternative to other common sulfur sources. By carefully controlling the reaction parameters such as temperature, precursor concentration, and growth time, researchers can leverage the properties of TBPS to produce quantum dots with tailored optical and electronic properties for a wide range of applications in research, diagnostics, and drug development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound in your quantum dot synthesis endeavors.

References

- Yordanov, G. G., Dushkin, C. D., & Adachi, E. (2008). Growth kinetics and characterization of fluorescent CdS nanocrystals synthesized with different sulfur precursors in paraffin hot-matrix. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 322(1-3), 191-200.

- Chemspec, Ltd. (2011). Method of manufacturing quantum dots. European Patent EP2368964B1.

Sources

Application Notes & Protocols: Safe Handling and Storage of Tributylphosphine Sulfide

Introduction: The Role of Tributylphosphine Sulfide in Modern Research

This compound ((C₄H₉)₃PS) is an organophosphorus compound distinguished by a phosphorus-sulfur bond and three butyl group substituents[1]. It presents as a colorless to light yellow liquid with a characteristic odor[1][2]. In the fields of pharmaceutical development and materials science, it serves as a versatile intermediate and reagent. Its primary applications include acting as a ligand to stabilize metal complexes in coordination chemistry and catalysis, and as a reagent in organic synthesis for the creation of various thiophosphorus compounds[1][3]. Furthermore, its utility extends to being a precursor for the synthesis of quantum dots[2].

Given its potential toxicity and reactivity, establishing robust and validated protocols for its handling and storage is paramount to ensuring laboratory safety and experimental integrity[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the necessary procedures grounded in established safety science.

Physicochemical and Toxicological Profile

A thorough understanding of a chemical's properties is the foundation of a reliable risk assessment. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₇PS | [1][2][4] |

| Molecular Weight | 234.38 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 111 °C @ 0.1 Torr | [5] |

| Density | ~1.034 g/cm³ @ 24 °C | [5] |

| Solubility | Moderately soluble in organic solvents; insoluble in water | [1][3] |

| Flash Point | 136.5 °C | [3] |

Hazard Identification and Risk Assessment

All personnel must read and understand the Safety Data Sheet (SDS) for this compound before commencing any work. The primary hazards include:

-

Dermal Toxicity: Potential for skin irritation and absorption upon contact[5].

-

Eye Damage: Risk of serious eye irritation or damage upon contact.

-

Hazardous Combustion: Thermal decomposition can produce highly toxic fumes of sulfur oxides and phosphorus oxides[5][6].

-

Incompatibility: Reacts with strong oxidizing agents and strong acids[6].

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense[9]. Before handling this compound, appropriate engineering and administrative controls must be in place.

-

Engineering Control - Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors[8][10]. The fume hood ensures adequate ventilation and containment.

-

Administrative Controls:

-

Designated Area: Clearly demarcate a specific area within the laboratory for working with this compound.

-

Training: All personnel must be trained on the specific hazards and the safe handling procedures outlined in this document and the substance's SDS.

-

Emergency Preparedness: An eyewash station and safety shower must be readily accessible and tested regularly. A chemical spill kit appropriate for organophosphorus compounds must be available[11].

-

Protocol: Safe Handling and Personal Protective Equipment (PPE)

Adherence to a systematic handling protocol is critical for minimizing exposure risk.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. It should be donned before entering the designated work area and removed before exiting[9].

| PPE Category | Specification | Rationale & Source(s) |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use. | Prevents skin contact and absorption. Always consult the glove manufacturer's compatibility chart for specific breakthrough times[7]. |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors that can cause severe eye damage[6][10]. |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination[10]. |

| Respiratory | Not typically required when used within a certified fume hood. For spill cleanup or ventilation failure, a full-face respirator with appropriate cartridges may be necessary[7][10]. | Use of respirators requires formal training and fit-testing[7]. |

Step-by-Step Handling Procedure

-

Preparation: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or chemicals, especially incompatibles.

-

Don PPE: Put on all required PPE as specified in the table above.

-

Chemical Transfer: When transferring the liquid, use a syringe or pipette to minimize the risk of splashing. Perform all transfers over a secondary containment tray to catch any potential drips.

-

Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and placed within the fume hood.

-

Post-Handling: After use, securely close the primary container. Wipe down the exterior of the container with a damp cloth to remove any residual contamination, disposing of the cloth as hazardous waste.

-

Decontamination: Clean any contaminated surfaces with soap and water[11].

-

Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE[7].

Protocol: Chemical Storage

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

Storage Conditions

-

Location: Store in a dedicated, well-ventilated cabinet for toxic or reactive chemicals[7][10]. The storage area should be cool, dry, and out of direct sunlight[6].

-

Container: Keep the container tightly closed to prevent the escape of vapors[6][7][10]. Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

-

Inventory: Maintain an accurate inventory to track the quantity and age of the chemical.

Chemical Incompatibilities

Storing incompatible chemicals together can lead to dangerous reactions. This compound must be segregated from the following groups[12]:

| Incompatible Group | Examples | Hazard of Interaction | Source(s) |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause a vigorous or explosive reaction. | [6] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid | May lead to vigorous reactions and release of toxic gases. | [13] |

Emergency Protocols

In the event of an emergency, prompt and correct action is crucial.

Spill Response Protocol

-

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)[14][15].

-

Work from the outside of the spill inward to prevent spreading[11][15].

-

Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal[11].

-

-

Major Spill (Outside of a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

If safe to do so, close the laboratory doors to contain the vapors.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety) and report the spill[7]. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Personnel Exposure Protocol

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][7]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[7]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[7].

-

Inhalation: Move the affected person to fresh air immediately[8]. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting[6][8]. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-